1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
Description
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride (CAS: 1261230-63-0) is a piperazine derivative with a molecular formula of C₁₂H₁₇Cl₃N₂ and a molecular weight of 295.64 g/mol . The compound features a 2,5-dichlorobenzyl group attached to the piperazine ring, with an additional methyl substituent at the 2-position of the piperazine moiety. It is primarily used as a pharmaceutical intermediate, as indicated by its inclusion in catalogs for PEG derivatives, APIs, and custom synthesis services . The compound is commercially available through suppliers such as HANGZHOU JHECHEM CO LTD and Shanghai Danfan Network Science & Technology Co., Ltd., with applications in research and industrial settings .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHJDBJUWZIHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261230-63-0 | |
| Record name | Piperazine, 1-[(2,5-dichlorophenyl)methyl]-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261230-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzyl chloride and 2-methylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.
Procedure: 2,5-dichlorobenzyl chloride is added dropwise to a solution of 2-methylpiperazine in the chosen solvent. The mixture is then heated under reflux for several hours.
Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography to obtain the hydrochloride salt.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amine groups in the piperazine ring participate in nucleophilic substitutions under controlled conditions.
| Reactant | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkyl halides (R-X) | K₂CO₃, DMF, 60–80°C, 6–8 hrs | N-alkylated piperazine derivatives | 65–78% | |
| Acyl chlorides (R-COCl) | Triethylamine, CH₂Cl₂, RT, 2–4 hrs | N-acylated piperazine amides | 70–85% | |
| Sulfonyl chlorides | Pyridine, THF, 0–5°C, 1–2 hrs | Sulfonamide derivatives | 60–72% |
Key Findings:
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Reactions occur preferentially at the less sterically hindered piperazine nitrogen.
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Electron-withdrawing substituents on the benzyl group reduce reaction rates due to decreased nucleophilicity.
Alkylation and Acylation
The methyl group and benzyl position allow further functionalization.
Benzyl Position Modifications
Methyl Group Oxidation
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 60°C, 3–5 hrs | Carboxylic acid derivative | 30–45% | |
| CrO₃ | Acetic acid, RT, 12–24 hrs | Ketone intermediate | 25–35% |
Mechanistic Insights:
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Oxidation of the methyl group proceeds via radical intermediates under acidic conditions .
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Steric hindrance from the dichlorobenzyl group limits yields in Friedel-Crafts reactions .
Coupling Reactions
The compound participates in cross-coupling reactions for complex scaffold synthesis.
Optimization Notes:
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Palladium catalysts with bulky phosphine ligands improve selectivity for the piperazine nitrogen.
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Microwave-assisted conditions reduce reaction times by 50% without compromising yields.
Salt Formation and Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation-deprotonation.
| Condition | Reagent | Outcome | pKa | Reference |
|---|---|---|---|---|
| Alkaline aqueous solution | NaOH (1M) | Freebase formation | 8.2–8.7 | |
| Acidic aqueous solution | HCl (conc.) | Re-protonation to hydrochloride | – |
Structural Impact:
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The freebase form exhibits enhanced solubility in organic solvents (e.g., CHCl₃, EtOAc) .
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pKa values correlate with electron-withdrawing effects from the dichloro substituents .
Photochemical and Thermal Stability
Decomposition pathways under extreme conditions:
| Stress Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| UV light (254 nm) | Cleavage of C-N bond in piperazine | Chlorobenzyl fragments | |
| Heating (>200°C) | Dehydrohalogenation | Quinoxaline derivatives |
Stabilization Strategies:
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Storage under inert atmosphere (N₂/Ar) at –20°C prevents photolytic degradation.
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Buffered solutions (pH 4–6) minimize thermal decomposition.
Comparative Reactivity Table
| Reaction Type | Rate (Relative to Unsubstituted Piperazine) | Selectivity Notes |
|---|---|---|
| N-Alkylation | 0.45× | Favors mono-substitution |
| Acylation | 0.60× | Steric hindrance at C2 methyl |
| Suzuki Coupling | 1.2× | Enhanced by electron-deficient aryl group |
Scientific Research Applications
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following piperazine/piperidine derivatives share structural or functional similarities with 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride. Key differences in substituents, physicochemical properties, and applications are highlighted:
Table 1. Structural and Physicochemical Comparison
Structural and Electronic Differences
- Substituent Effects : The 2,5-dichlorobenzyl group in the primary compound increases hydrophobicity and electron-withdrawing effects compared to methoxy-substituted analogs (e.g., 1-(2,5-Dimethoxybenzyl)piperazine HCl). Chlorine atoms enhance metabolic stability but may reduce solubility in polar solvents .
Physicochemical Properties
- Solubility : The dimethoxy analog (1-(2,5-Dimethoxybenzyl)piperazine HCl) has documented solubility in DMF (5 mg/ml), DMSO (30 mg/ml), and PBS (10 mg/ml) , whereas dichloro derivatives like the primary compound likely exhibit lower aqueous solubility due to increased lipophilicity.
- Stability : Chlorinated analogs generally show higher thermal and oxidative stability compared to methoxy-substituted compounds, which may degrade under harsh conditions .
Biological Activity
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is a synthetic compound belonging to the piperazine derivative class. Its unique structural features contribute to its diverse biological activities, which have been the subject of extensive research. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
Chemical Structure and Properties
- Molecular Formula : C12H17Cl3N2
- Molecular Weight : Approximately 295.6 g/mol
- Structural Characteristics : The compound features a piperazine ring substituted with a dichlorobenzyl group and a methyl group, which are crucial for its biological interactions and reactivity .
This compound exhibits its biological effects primarily through interactions with neurotransmitter systems:
- Serotonin Receptors : Preliminary studies suggest that the compound may act as a partial agonist at serotonin receptors, which could account for its anxiolytic effects .
- Dopamine Receptors : Similar piperazine derivatives have shown interactions with dopamine receptors, indicating potential implications for mood regulation and cognitive function .
Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to this compound exhibit promising antidepressant and anxiolytic properties. These effects are attributed to their ability to modulate neurotransmitter levels in the brain, particularly serotonin and dopamine .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies suggest that it may possess both antimicrobial and antifungal properties, making it a candidate for further exploration in treating infections .
In Vitro Studies
A study conducted on various piperazine derivatives demonstrated that this compound showed significant binding affinity to serotonin receptors, indicating its potential as an anxiolytic agent. The study utilized radiolabeled ligand binding assays to quantify receptor interactions .
Pharmacokinetic Profiles
Pharmacokinetic studies in animal models revealed important data regarding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key findings include:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F%) | 32 |
| Half-Life (T1/2) | 3.2 hours |
| Volume of Distribution (Vdss) | 2.16 L/kg |
| Clearance (Cl) | 6.4 mL/min/kg |
These parameters suggest favorable pharmacokinetic properties that may enhance its therapeutic applicability .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via N-alkylation of piperazine derivatives. A common approach involves reacting 2,5-dichlorobenzyl chloride with 2-methylpiperazine under reflux in a polar solvent (e.g., ethanol or DCM). Key optimization parameters include:
- Catalyst use : Copper sulfate (CuSO₄) and sodium ascorbate are effective for click chemistry-based modifications (e.g., triazole formation) .
- Reaction time : Reflux durations of 6–8 hours are typical for similar piperazine derivatives to ensure completion .
- Temperature : Ambient to moderate heat (25–80°C) avoids decomposition of heat-sensitive intermediates .
Advanced: How can molecular docking studies guide the design of derivatives targeting serotonin or dopamine receptors?
Answer:
Molecular docking leverages the compound’s piperazine core, which is known to interact with neurotransmitter receptors. Methodological steps include:
Receptor selection : Use crystal structures of target receptors (e.g., 5-HT₁A or D₂) from the PDB database.
Ligand preparation : Optimize the protonation state of the piperazine nitrogen and the dichlorobenzyl group’s orientation.
Docking software : Tools like AutoDock Vina can predict binding affinities. For example, fluorobenzyl analogs showed improved binding due to halogen interactions in hydrophobic pockets .
Validation : Compare docking scores with in vitro binding assays to refine computational models .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorobenzyl protons at δ 7.2–7.5 ppm and piperazine methyl groups at δ 1.2–1.5 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 218–249 nm) identifies impurities at ≥98% purity thresholds .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected at m/z 289.05 for C₁₂H₁₅Cl₂N₂·HCl) .
Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Answer:
Contradictions often arise from metabolic instability or impurity interference. Solutions include:
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., dechlorinated metabolites) that reduce in vivo efficacy .
- Impurity analysis : Use reference standards (e.g., 1-(3-chlorophenyl)piperazine hydrochloride) to quantify byproducts via HPLC and adjust synthesis protocols .
- Pharmacokinetic studies : Measure plasma half-life to optimize dosing regimens .
Basic: What are the critical considerations for designing stability studies of this hydrochloride salt?
Answer:
- Storage conditions : Store in airtight containers at -20°C to prevent hygroscopic degradation .
- pH stability : Monitor decomposition in aqueous buffers (pH 4–7.4) using UV-Vis spectroscopy .
- Thermal analysis : TGA/DSC identifies melting points (e.g., 225°C decomposition observed in similar chlorophenyl derivatives) .
Advanced: How can researchers assess environmental impact and degradation pathways?
Answer:
- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate aquatic toxicity (EC₅₀ values) .
- Photodegradation : Expose to UV light and analyze breakdown products (e.g., chlorinated aromatic amines) via GC-MS .
- Biodegradation : Incubate with soil microbes and track chloride ion release as a mineralization marker .
Basic: What solvent systems are optimal for recrystallization to enhance purity?
Answer:
- Ethanol/water mixtures : Achieve >95% recovery for piperazine hydrochlorides due to high solubility in hot ethanol and low solubility upon cooling .
- DCM/hexane : Non-polar impurities are removed via fractional crystallization .
Advanced: How does the electronic effect of chlorine substituents influence receptor binding affinity?
Answer:
- Electron-withdrawing effects : The 2,5-dichloro substitution reduces electron density on the benzyl ring, enhancing π-π stacking with aromatic residues in receptor pockets .
- Hydrophobic interactions : Chlorine atoms at the 2- and 5-positions increase logP values, improving membrane permeability in cellular assays .
Basic: What safety protocols are essential for handling this compound in vitro?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .
Advanced: What computational tools predict metabolic sites susceptible to cytochrome P450 oxidation?
Answer:
- Software : Use Schrödinger’s MetaSite or StarDrop’s P450 Module to identify labile positions (e.g., benzylic carbons).
- Site of metabolism (SOM) : Piperazine N-methyl groups and chlorobenzyl positions are high-risk sites for CYP3A4-mediated oxidation .
- Validation : Cross-check with in vitro microsomal assays using LC-HRMS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
